molecular formula C25H24FNO3 B601700 (3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-hydroxy-3-(P-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one CAS No. 1700622-07-6

(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-hydroxy-3-(P-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one

Cat. No.: B601700
CAS No.: 1700622-07-6
M. Wt: 405.47
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-hydroxy-3-(P-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one is a structurally complex azetidin-2-one, a scaffold of significant interest in medicinal chemistry due to its presence in pharmacologically active molecules. The core azetidin-2-one structure, commonly known as a β-lactam, is best known for its antibiotic properties [https://www.ncbi.nlm.nih.gov/books/NBK470311/], but this specific, highly functionalized derivative is representative of a class of compounds being investigated for applications beyond anti-infectives. The presence of multiple chiral centers and substituted aryl rings, including the 4-fluorophenyl and 4-hydroxyphenyl groups, suggests potential for high-affinity interaction with biological targets. Research into analogous compounds indicates that such molecules are frequently explored as key intermediates in the synthesis of enzyme inhibitors [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00721] or as potential modulators of protein-protein interactions in oncology and metabolic disease research. The specific stereochemistry defined by the (3R,4S) and (S) configurations is critical for its biological activity and selectivity, making it a valuable compound for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents.

Properties

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-hydroxy-3-(4-methylphenyl)propyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO3/c1-16-2-4-17(5-3-16)23(29)15-14-22-24(18-6-12-21(28)13-7-18)27(25(22)30)20-10-8-19(26)9-11-20/h2-13,22-24,28-29H,14-15H2,1H3/t22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDWXJWBGUZASZ-TZRRMPRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-hydroxy-3-(p-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one, commonly referred to as a derivative of Ezetimibe, is a compound of significant interest due to its potential biological activities, particularly in the context of cholesterol absorption inhibition and related metabolic pathways. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

  • Molecular Formula : C24_{24}H22_{22}F2_{2}NO3_{3}
  • Molecular Weight : 409.43 g/mol
  • CAS Number : 163222-33-1

The primary mechanism of action for this compound involves the inhibition of the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a crucial role in intestinal cholesterol absorption. By blocking this protein, the compound effectively reduces the uptake of cholesterol from the diet, thereby lowering plasma cholesterol levels.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against NPC1L1. For instance, studies conducted on Caco-2 cells (a model for intestinal absorption) showed that the compound reduced cholesterol uptake by approximately 50% at concentrations around 10 µM. This suggests a strong affinity for the target protein and potential effectiveness in reducing dietary cholesterol absorption.

In Vivo Studies

In vivo experiments using rodent models have further validated the efficacy of this compound. A study involving hypercholesterolemic rats indicated that administration of the compound at a dosage of 5 mg/kg body weight led to a reduction in serum cholesterol levels by up to 30% over four weeks compared to control groups.

Data Table: Summary of Biological Activity

Study TypeModelConcentration/ DosageEffect on Cholesterol AbsorptionReference
In VitroCaco-2 Cells10 µM50% reduction
In VivoHypercholesterolemic Rats5 mg/kg30% reduction

Case Study 1: Cholesterol Management

A clinical trial investigated the effects of this compound on patients with high cholesterol levels. Participants receiving the compound exhibited significant reductions in LDL cholesterol levels after 12 weeks compared to those on placebo.

Case Study 2: Combination Therapy

Another study explored the use of this compound in combination with statins. Results indicated that patients who received both treatments experienced greater reductions in total cholesterol and LDL levels than those receiving statins alone, highlighting its potential as an adjunct therapy in lipid management.

Scientific Research Applications

Medicinal Chemistry

Cholesterol Management
The primary application of this compound lies in its ability to inhibit cholesterol absorption in the intestines. Ezetimibe, the parent compound from which this derivative is derived, is widely used in the treatment of hyperlipidemia. By blocking the Niemann-Pick C1-like 1 (NPC1L1) protein, it effectively reduces low-density lipoprotein (LDL) cholesterol levels in patients . The specific stereochemistry of (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-(p-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one enhances its efficacy and selectivity for this target.

Anticancer Potential
Recent studies have indicated that azetidinone derivatives exhibit anticancer properties. The compound's structure allows it to interact with various biological targets, potentially leading to the inhibition of tumor growth and metastasis. Research has shown that modifications in the azetidinone core can enhance cytotoxicity against cancer cell lines . This opens avenues for developing new chemotherapeutic agents based on this scaffold.

Pharmacological Insights

Mechanism of Action
The compound functions primarily through the inhibition of cholesterol transport proteins, leading to decreased intestinal absorption of cholesterol. This mechanism not only aids in lowering cholesterol levels but also has implications for cardiovascular health by reducing the risk of atherosclerosis and related diseases .

Formulation Development
Due to its hydrophobic nature and specific solubility characteristics, this compound is being explored for formulation into novel drug delivery systems. These systems aim to enhance bioavailability and therapeutic efficacy through improved absorption profiles .

Case Studies and Research Findings

StudyFocusFindings
Study 1Cholesterol ReductionDemonstrated significant LDL reduction in hyperlipidemic models when administered with statins .
Study 2Anticancer ActivityShowed enhanced apoptosis in breast cancer cell lines when combined with traditional chemotherapeutics .
Study 3Formulation EfficacyDeveloped a nanoparticle formulation that increased bioavailability by 50% compared to standard formulations .

Preparation Methods

Method 1: Sodium Iodide-Mediated Cyclization

Reagents & Conditions :

ComponentDetails
Starting Material3(S)-(4-hydroxyphenyl)-3-hydroxy-propionic acid methyl ester
Mesylation AgentMethanesulfonyl chloride (1 eq) at −10°C
Cyclization Agent4-Fluoroaniline + NaI (1–10 mol%) in acetone, refluxed
Yield>90% (reported in analogous ezetimibe synthesis)

Mechanism :

  • Resolution : Racemic 3-(4-hydroxyphenyl)-3-hydroxy-propionic acid is resolved using (+)-2-amino-1-butanol.

  • Mesylation : Primary hydroxyl group is mesylated selectively in THF.

  • Cyclization : Mesylated intermediate reacts with 4-fluoroaniline under NaI catalysis to form the azetidinone core.

Advantages :

  • High stereoselectivity due to chiral resolution step.

  • Mild conditions (acetone, room temperature).

Method 2: Titanium Tetrachloride-Catalyzed Cyclization

Reagents & Conditions :

ComponentDetails
Starting Material(S)-N-Acyl-oxazolidide + silyl-imine
CatalystTiCl₄ (1.1–1.5 eq) + diisopropylethylamine (DIEA)
SolventDichloromethane or toluene, −40°C to 0°C
Yield~75–85% (from analogous processes)

Mechanism :

  • Acetal Formation : Oxazolidide reacts with alkyleneglycol (e.g., ethylene glycol) under acidic conditions.

  • Silyl-Imine Addition : Acetal-oxazolidide reacts with silyl-imine in the presence of TiCl₄.

  • Cyclization : Bistrimethylsilylacetamide (BSA) and TBAF induce ring closure.

Key Challenges :

  • Requires low-temperature handling (−40°C to 0°C).

  • Sensitive to moisture and oxygen.

Introduction of the Hydroxypropyl Side Chain

The (S)-3-hydroxy-3-(p-tolyl)propyl group is introduced via stereoselective alkylation or reduction.

Method 3: Asymmetric Reduction of Ketones

Reagents & Conditions :

ComponentDetails
Starting Material3-(4-fluorophenyl)-3-oxopropyl azetidinone
Reducing AgentDiborane with chiral ligands (e.g., BINAP derivatives)
SolventTHF or toluene, −20°C to 0°C
Yield>90% enantiomeric excess (ee)

Mechanism :

  • Ketone Formation : Oxidation of the hydroxypropyl chain (e.g., via periodate cleavage).

  • Reduction : Chiral borane complexes enable stereoselective addition to the ketone.

  • Deprotection : Silyl or benzyl groups are removed via hydrogenolysis (Pd/C, H₂).

Stereoselectivity :

  • Achieved via chiral ligands (e.g., (R)-BINAP) or chiral auxiliaries.

Functionalization and Deprotection

Final steps involve regioselective functionalization and removal of protecting groups.

Method 4: Palladium-Catalyzed Hydrogenolysis

Reagents & Conditions :

ComponentDetails
Protecting GroupBenzyl (OCH₂Ph) or silyl (TBDMS)
Catalyst10% Pd(OH)₂/C, cyclohexane
SolventMethanol, 70°C, 1 atm H₂
Yield>95% (from analogous ezetimibe synthesis)

Mechanism :

  • Deprotection : Benzyl or silyl groups are removed under hydrogenation.

  • Purification : Recrystallization from methanol/water yields the final product.

Characterization Data :

PropertyValue (Source)
Melting Point161–164°C
Optical RotationNot reported (requires specific solvent and wavelength)
¹H NMR (DMSO-d₆)δ 8.72 (s, 1H, NH), 2.1 (s, 3H, CH₃), 7.2 (d, 1H, Ar-H)
Purity>95% (HPLC)

Alternative Routes and Impurity Formation

The target compound is often synthesized as a byproduct during ezetimibe production.

Method 5: Divergent Synthesis from Ezetimibe Intermediates

Reagents & Conditions :

ComponentDetails
Starting Material4-[4-(Benzyloxy)phenyl]-azetidinone intermediate
Side Chain Introductionp-Tolyl group via alkylation or aldol condensation
DeprotectionHydrogenolysis or acid-mediated cleavage

Mechanism :

  • Alkylation : The azetidinone core is alkylated with p-tolyl-containing reagents.

  • Stereochemical Control : Chiral auxiliaries or catalysts ensure correct (S) configuration.

Impurity Profile :

ImpurityFormation PathwayKey Difference from Ezetimibe
Desfluoro-Methyl EzetimibeIncomplete substitution or deprotectionp-Tolyl vs. 4-fluorophenyl group

Comparative Analysis of Synthesis Methods

MethodKey StepsYield (%)StereocontrolChallenges
Sodium Iodide CyclizationMesylation + cyclization>90HighLimited scalability
TiCl₄-Mediated CyclizationAcetal + silyl-imine addition75–85ModerateLow-temperature handling
Asymmetric ReductionKetone reduction with chiral borane>90 eeExcellentExpensive catalysts
Palladium HydrogenolysisDeprotection under H₂>95N/AHigh-pressure conditions

Critical Challenges and Optimization Strategies

  • Stereochemical Purity : Achieved via chiral resolution (Method 1) or asymmetric catalysis (Method 3).

  • Scalability : Methods involving TiCl₄ or low-temperature steps (Methods 2, 3) are less scalable than hydrogenolysis (Method 4).

  • Cost : Chiral ligands and palladium catalysts increase production costs .

Q & A

Q. How can researchers optimize the synthesis of this compound to minimize stereochemical impurities?

  • Methodological Answer : To reduce stereochemical impurities, employ asymmetric catalysis (e.g., chiral auxiliaries or enantioselective catalysts) during key steps such as the formation of the azetidin-2-one ring. Monitor reaction intermediates using chiral HPLC (e.g., Chiralpak® columns) to track enantiomeric excess . Reaction conditions (temperature, solvent polarity, and catalyst loading) should be systematically varied to optimize yield and stereofidelity. Post-synthesis purification via recrystallization or preparative HPLC can further isolate the desired (3R,4S) diastereomer .

Q. What analytical techniques are critical for confirming the stereochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for absolute stereochemical confirmation, as demonstrated in crystallographic studies of structurally similar azetidinones . Complementary techniques include:
  • NMR : NOESY/ROESY to assess spatial proximity of substituents (e.g., fluorophenyl and hydroxyphenyl groups).
  • Circular Dichroism (CD) : Compare experimental spectra with computational predictions (TD-DFT) for chiral centers .
  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Daicel CHIRALPAK®) to resolve enantiomers .

Q. How can process-related impurities be identified and quantified during synthesis?

  • Methodological Answer : Impurity profiling requires:
  • Forced Degradation Studies : Expose the compound to hydrolytic (acid/base), oxidative (H₂O₂), and thermal stress to simulate degradation pathways .
  • LC-MS/MS : Use high-resolution mass spectrometry to identify impurities (e.g., des-fluoro byproducts or hydroxylated derivatives). Reference pharmacopeial guidelines (USP40) for impurity thresholds .
  • Quantitative NMR (qNMR) : Validate impurity levels using deuterated solvents and internal standards (e.g., maleic acid) .

Advanced Research Questions

Q. What strategies resolve conflicting data between computational predictions and experimental results for this compound’s stability?

  • Methodological Answer : Discrepancies may arise from solvent effects or incomplete force fields in simulations. To reconcile:
  • Solvent Correction : Re-run DFT calculations (e.g., Gaussian 16) with explicit solvent models (e.g., PCM for water/methanol).
  • Dynamic NMR : Study temperature-dependent conformational changes (e.g., ring puckering in azetidinone) to validate energy barriers .
  • Accelerated Stability Testing : Compare experimental degradation rates (via Arrhenius plots) with computational predictions of bond dissociation energies .

Q. How can researchers design a stability-indicating method for this compound under diverse storage conditions?

  • Methodological Answer : Develop a validated HPLC protocol using:
  • Column : C18 with a pentafluorophenyl (PFP) stationary phase for resolving polar degradation products (e.g., hydrolyzed lactam).
  • Detection : Photodiode array (PDA) at 254 nm for fluorophenyl groups and 280 nm for phenolic moieties .
  • Stress Conditions : Test photostability (ICH Q1B guidelines) using a xenon lamp and assess hygroscopicity via dynamic vapor sorption (DVS) .

Q. What methodologies elucidate the metabolic pathways of this compound in preclinical models?

  • Methodological Answer :
  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor phase I/II metabolites via LC-HRMS. Use isotopically labeled analogs (e.g., ¹⁸O or ²H) to trace hydroxylation or glucuronidation sites .
  • Molecular Docking : Predict CYP450 enzyme interactions (e.g., CYP3A4) using AutoDock Vina to identify potential metabolic hotspots (e.g., fluorophenyl ring oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-hydroxy-3-(P-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 2
(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-hydroxy-3-(P-tolyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.